molecular formula C16H17ClN4O2 B5156890 2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine

2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B5156890
M. Wt: 332.78 g/mol
InChI Key: RDIMDQGYIVOWHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine" involves complex chemical processes. For instance, the synthesis of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has been described, showcasing the intricate steps required to obtain such compounds (Sabiniarz et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including compounds similar to the one , is often complex and requires detailed analysis to understand. Studies involving the structural elucidation of such compounds through techniques like X-ray diffraction and GIAO/DFT calculations provide insights into their molecular geometry and electronic properties (Pisklak et al., 2008).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions that define their properties and potential applications. For example, the synthesis of 4-piperazino-5-methylthiopyrimidines revealed a series of compounds with notable pharmacological profiles, including antiemetic and analgesic activities, showcasing the diverse chemical properties these compounds can exhibit (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are often determined through experimental studies and contribute to the understanding of how these compounds can be utilized in various scientific domains.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group analysis, play a significant role in determining the applications of these compounds. Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles, for example, provide valuable information on the chemical behavior and potential utility of these compounds in synthesis and other chemical processes (Makarov et al., 1994).

Safety and Hazards

The safety and hazards would also depend on the exact structure and intended use of the compound. For example, if it’s used as a herbicide, it could be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMDQGYIVOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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